molecular formula C13H12BFO3 B3060258 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid CAS No. 2096334-15-3

3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

Cat. No. B3060258
CAS RN: 2096334-15-3
M. Wt: 246.04
InChI Key: UFILTVUOKUKUTP-UHFFFAOYSA-N
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Description

The compound “3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid” is a boronic acid derivative with the molecular formula C13H12BFO3 . It has a molecular weight of 264.03 g/mol . The compound contains a boronic acid group attached to a phenyl ring, which is further substituted with a (4-fluorophenyl)(hydroxy)methyl group .


Molecular Structure Analysis

The compound has a complex structure with several functional groups. The InChI code for the compound is 1S/C13H12BFO3/c15-12-3-1-2-10(8-12)13(16)9-4-6-11(7-5-9)14(17)18/h1-8,13,16-18H . This indicates the presence of a boronic acid group, a hydroxyl group, and two phenyl rings, one of which is fluorinated .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 264.03 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are both 264.0769307 g/mol . The topological polar surface area of the compound is 60.7 Ų .

Scientific Research Applications

1. Recognition of Hydrophilic Compounds

A study by Sawada et al. (2000) demonstrated that self-assembled aggregates of a fluoroalkylated end-capped oligomer can selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including 3-aminophenylboronic acid, transferring these compounds from aqueous solutions to organic media. This suggests potential applications in selective molecular recognition and transfer processes in scientific research (Sawada et al., 2000).

2. Development of Novel Boronic Esters

Research by Özçelik and Gül (2012) described the synthesis of a novel boronic ester of a Schiff base with a phthalonitrile group. The boronic ester displayed high stability due to the presence of coordinative B–N and covalent B–O bonds, suggesting its potential for stable molecular frameworks in synthetic chemistry applications (Özçelik & Gül, 2012).

3. Influenza A Endonuclease Inhibition

Sagong et al. (2013) synthesized derivatives of 3-hydroxyquinolin-2(1H)-ones, including those coupled with p-fluorophenylboronic acid, which were found to be potent inhibitors of H1N1 influenza A endonuclease. This study indicates potential pharmaceutical research applications, particularly in the development of antiviral drugs (Sagong et al., 2013).

4. Synthesis of Biologically Active Compounds

Adamczyk-Woźniak et al. (2013) reported the synthesis of a biologically active 3-piperazine-bisbenzoxaborole and its fluorine analog. The study demonstrates the potential of such compounds in the development of new drugs or biologically active molecules, with a focus on unique molecular architectures (Adamczyk-Woźniak et al., 2013).

5. Modulation of Optical Properties

Mu et al. (2012) explored how phenyl boronic acids, including fluorophenyl variants, can modulate the optical properties of single-walled carbon nanotubes, indicating applications in nanotechnology and materials science for sensing or imaging purposes (Mu et al., 2012).

6. Carbohydrate Chemistry Applications

Ferrier (1972) discussed how phenylboronic acids, including fluorophenyl derivatives, can be used in carbohydrate chemistry for the synthesis of specifically substituted or oxidized sugar derivatives. This application is significant in synthetic organic chemistry, particularly in the development of specialized carbohydrates (Ferrier, 1972).

Mechanism of Action

Target of Action

The primary target of 3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the organoboron compound (like our compound) transfers its organic group to the palladium catalyst . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The SM cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction involves two key steps: oxidative addition and transmetalation . The compound plays a crucial role in the transmetalation step, where it transfers its organic group to the palladium catalyst .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its bioavailability would depend on various factors including its formulation and the route of administration.

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in the synthesis of complex organic molecules . The compound’s action thus has significant implications in organic chemistry and drug synthesis .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions need to be exceptionally mild and functional group tolerant . Furthermore, the compound is generally environmentally benign , which makes it a preferred choice for green chemistry applications .

properties

IUPAC Name

[3-[(4-fluorophenyl)-hydroxymethyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-6-4-9(5-7-12)13(16)10-2-1-3-11(8-10)14(17)18/h1-8,13,16-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFILTVUOKUKUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(C2=CC=C(C=C2)F)O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801191090
Record name Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid

CAS RN

2096334-15-3
Record name Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096334-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-[(4-fluorophenyl)hydroxymethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801191090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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